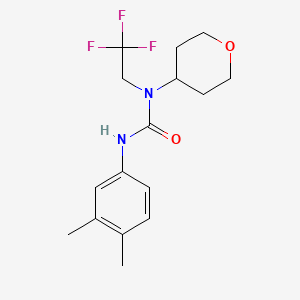

3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-11-3-4-13(9-12(11)2)20-15(22)21(10-16(17,18)19)14-5-7-23-8-6-14/h3-4,9,14H,5-8,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXJZTPZHNOMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₈F₃N₃O₂

- Molecular Weight : 345.33 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl isocyanate with oxan-4-yl trifluoroethylamine. The reaction conditions may include the use of solvents such as dichloromethane and catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Staphylococcus aureus : The compound showed effective inhibition against both methicillin-sensitive and resistant strains. Minimum inhibitory concentrations (MICs) were reported as low as 5 µg/mL for certain derivatives with trifluoromethyl groups .

Antitumor Activity

Research indicates that derivatives of urea compounds can exhibit antitumor activity:

- Cell Line Testing : In vitro studies on various cancer cell lines revealed that modifications in the urea structure could lead to enhanced cytotoxic effects. For example, a related compound showed GI50 values ranging from 15 to 30 µM against breast and prostate cancer cell lines .

The proposed mechanism of action for the biological activity includes:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Disruption of Cell Membrane Integrity : The presence of trifluoroethyl groups enhances lipophilicity, facilitating better membrane penetration and subsequent disruption .

Case Studies

Scientific Research Applications

The compound 3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article will explore its applications in various scientific fields, particularly focusing on its biological activities, synthesis methods, and relevant case studies.

Structure and Composition

The molecular formula of this compound is . The compound features a urea functional group linked to a trifluoroethyl moiety and an oxan ring, which contributes to its distinctive chemical properties.

Molecular Weight

The molecular weight of this compound is approximately 357.4 g/mol. This relatively moderate weight suggests good solubility and bioavailability characteristics for potential pharmaceutical applications.

Urease Inhibition

One of the primary applications of compounds with a urea structure is their role as urease inhibitors. Urease is an enzyme associated with various pathological conditions such as kidney stones and urinary tract infections. Research has indicated that similar urea derivatives exhibit potent urease inhibitory effects, making them candidates for developing treatments for these conditions .

Anticancer Activity

Studies have shown that compounds with similar structural frameworks can exhibit anticancer properties. The presence of the dimethylphenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Preliminary assays indicate that modifications to the phenyl structure can significantly affect cytotoxicity against various cancer cell lines.

Antioxidant Properties

Compounds featuring urea and aromatic systems have been investigated for their antioxidant capabilities. The potential to scavenge free radicals may provide therapeutic benefits in preventing oxidative stress-related diseases. This application is particularly relevant in developing treatments for neurodegenerative diseases where oxidative damage plays a critical role.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Urea Bond : This can be achieved by reacting an appropriate amine with a carbonyl compound in the presence of coupling agents.

- Oxan Ring Formation : The oxan moiety can be synthesized through cyclization reactions involving diols or other suitable precursors.

- Trifluoroethylation : The introduction of the trifluoroethyl group may involve electrophilic substitution reactions using trifluoroacetic anhydride or similar reagents.

Purification Techniques

Post-synthesis purification can be performed using recrystallization or chromatography techniques to ensure high purity levels necessary for biological testing.

Case Study 1: Urease Inhibition Efficacy

In vitro studies involving related urea derivatives have demonstrated significant urease inhibition, with IC50 values indicating strong efficacy compared to established inhibitors like thiourea. The structural modifications in these studies suggest that the presence of hydrophobic groups enhances binding affinity to the urease active site.

Case Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant properties of structurally analogous compounds has shown that those with phenolic groups exhibit considerable free radical scavenging activity. These findings suggest potential applications in formulations aimed at reducing oxidative stress in clinical settings.

Summary Table of Biological Activities

Chemical Reactions Analysis

Cyclocondensation with N-Alkoxy-N’-Phenylureas

4-Chlorophenylglyoxal hydrate reacts with N-alkoxy-N’-arylureas in acetic acid under mild conditions (26–27°C) to form imidazolidinone derivatives. Key findings include:

Reaction Pathway

-

Step 1 : Nucleophilic attack by the urea’s amine group on the carbonyl carbon of 4-chlorophenylglyoxal hydrate.

-

Step 2 : Cyclization to form cis- or trans-4,5-dihydroxyimidazolidin-2-one intermediates.

-

Step 3 : Acid-catalyzed dehydration (using p-toluenesulfonic acid or trifluoroacetic acid) to yield hydantoins (imidazolidine-2,4-diones).

Experimental Data

Key Mechanistic Insight : The 4-chlorophenyl group stabilizes intermediates via resonance and steric effects, favoring hydantoin formation over alternative pathways observed with non-halogenated analogs .

Bioconjugation with Arginine Residues

4-Chlorophenylglyoxal hydrate selectively reacts with arginine residues in proteins under physiological conditions, forming stable cyclic adducts:

Reaction Profile

-

Target : Guanidine group of arginine.

-

Product : 4-Fluorophenyl imidazole-5-ol or its tautomer (imidazolone) via cyclocondensation .

-

Applications : Used in PET tracer development (e.g., [¹⁸F]FPG for blood pool imaging) .

Stability Studies

| Protein Conjugate | Conditions | Stability (Half-Life) | Reference |

|---|---|---|---|

| [¹⁸F]FPG-HSA | pH 7.4, 37°C | >24 h |

Advantage : Superior selectivity for arginine over lysine or cysteine due to irreversible cyclic product formation .

Comparative Reactivity with Halogenated Analogs

The chlorine substituent at the para position modulates reactivity relative to fluoro- and bromo-substituted phenylglyoxals:

| X in 4-X-Phenylglyoxal | Reaction Rate with Ureas (AcOH, 25°C) | Hydantoin Yield |

|---|---|---|

| F | Fastest (99 h) | 78% |

| Cl | Moderate (219 h) | 92% |

| Br | Slowest (>260 h) | 65% |

Trend : Electron-withdrawing effects (F > Cl > Br) accelerate initial nucleophilic atta

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

The provided evidence highlights structurally related urea compounds synthesized and characterized in a 2013 Molecules study . Key comparisons are outlined below:

Table 1: Substituent Effects on Yield and Molecular Weight

Key Observations:

Substituent Complexity and Yield: Simpler substituents (e.g., 4-cyanophenyl in 6n, 6m, 6o) correlate with higher yields (~82–83%), while bulky or reactive groups (e.g., chloromethyl thiazole in 8n, 8o) reduce yields to ~50–54% .

Molecular Weight and Lipophilicity: The trifluoroethyl group increases molecular weight compared to non-fluorinated analogs (e.g., 6n: ~265 g/mol vs. target: ~352 g/mol). The oxan-4-yl group’s oxygen atom may counterbalance the lipophilicity introduced by the trifluoroethyl and 3,4-dimethylphenyl groups, improving aqueous solubility relative to fully aromatic analogs like 6m or 8o.

Electronic Effects :

- The trifluoroethyl group’s strong electron-withdrawing nature could reduce the urea’s hydrogen-bonding capacity compared to electron-donating groups (e.g., methoxy in 6l ). This might affect target binding affinity in biological systems.

Functional Group Impact on Drug-Likeness

- Oxan-4-yl vs. Cyanophenyl/Thiazole: The oxan-4-yl group’s saturated ring may confer better metabolic stability than cyanophenyl (6n) or thiazole (8n) moieties, which are prone to oxidation or nucleophilic substitution .

- Trifluoroethyl vs. Chloro/Trifluoromethyl : The trifluoroethyl group offers superior metabolic resistance compared to chloro (6o) or trifluoromethyl (6m) groups, which may undergo dehalogenation or oxidation .

Q & A

Basic: What synthetic strategies are employed to prepare 3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea, and how are intermediates characterized?

Answer:

Multi-step synthesis typically involves sequential functionalization of the urea core. For example, trifluoroethylation (e.g., using 2,2,2-trifluoroethyl trifluoromethanesulfonate) under basic conditions (K₂CO₃/MeCN) is critical for introducing the 2,2,2-trifluoroethyl group, as seen in analogous protocols . Intermediates are characterized via LCMS for reaction monitoring and ¹H/¹³C NMR for structural confirmation. Key spectral markers include the trifluoroethyl quartet (δ ~4.8–5.2 ppm in ¹H NMR) and aromatic protons from the 3,4-dimethylphenyl group (δ ~6.8–7.2 ppm) .

Advanced: How can researchers optimize low-yielding steps (e.g., trifluoroethylation at 26% yield) in the synthesis of this compound?

Answer:

Low yields in trifluoroethylation may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in analogous Stille reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity.

- Temperature modulation : Elevated temperatures (e.g., 50–60°C) could accelerate kinetics but require careful monitoring to avoid decomposition .

Post-reaction purification via silica gel chromatography (gradient elution with PE:EtOAc) is critical for isolating pure intermediates .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Assignments of the oxan-4-yl protons (δ ~3.5–4.5 ppm, multiplet) and trifluoroethyl group (δ ~4.8–5.2 ppm) are critical .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts).

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related urea derivatives .

Advanced: How do electronic effects of the 3,4-dimethylphenyl substituent influence regioselectivity in nucleophilic reactions?

Answer:

The electron-donating methyl groups on the phenyl ring increase electron density at the para position, directing electrophilic substitution. This can be contrasted with electron-withdrawing groups (e.g., -CF₃), which alter reactivity patterns. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict regioselectivity, as shown in analogous urea derivatives .

Basic: How does the oxan-4-yl (tetrahydropyran) moiety affect the compound’s physicochemical properties?

Answer:

The oxan-4-yl group enhances solubility in polar solvents (e.g., DMSO, MeOH) due to its oxygen atom and chair conformation. It also improves metabolic stability by shielding the urea core from enzymatic degradation, a feature observed in related compounds with cyclic ether substituents .

Advanced: What computational methods are used to predict the binding affinity of this compound to biological targets?

Answer:

- Molecular docking : Models interactions with target proteins (e.g., kinases) by aligning the trifluoroethyl and urea groups into hydrophobic pockets.

- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding between the urea carbonyl and active-site residues .

- QSAR modeling : Correlates structural features (e.g., logP of the 3,4-dimethylphenyl group) with activity data from analogs .

Data Contradiction: How should researchers resolve conflicting NMR data for the trifluoroethyl group?

Answer:

Conflicting chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes. Validation steps include:

- 2D NMR (COSY, HSQC) : Confirms coupling networks and carbon-proton correlations.

- Variable-temperature NMR : Identifies rotational barriers or conformational exchange .

- Comparative analysis : Cross-referencing with published spectra of structurally similar trifluoroethyl ureas .

Advanced: What strategies mitigate decomposition of the urea core under acidic or basic conditions?

Answer:

- pH-controlled reaction media : Buffered conditions (pH 6–8) prevent hydrolysis of the urea group.

- Protecting groups : Temporary protection of the urea NH (e.g., Boc) during reactive steps, followed by deprotection .

- Stabilizing additives : Use of radical inhibitors (e.g., BHT) in free-radical-prone reactions .

Basic: How is the compound differentiated from structurally related urea derivatives in analytical workflows?

Answer:

- Chromatographic retention times : HPLC with C18 columns (e.g., 70:30 MeCN:H₂O) separates analogs based on hydrophobicity.

- MS/MS fragmentation : Unique fragmentation patterns (e.g., loss of CF₃CH₂• from the trifluoroethyl group) provide diagnostic ions .

Advanced: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

Answer:

- Fluorescence polarization assays : Measure binding to enzymes (e.g., kinases) using fluorescently labeled substrates.

- Kinetic studies (IC₅₀/Kᵢ) : Determine inhibition constants under varied substrate concentrations, as applied to urea-based inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.